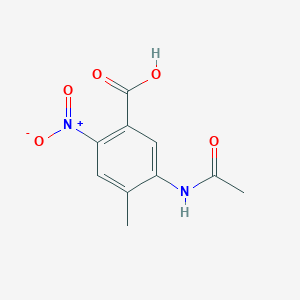

5-Acetamido-4-methyl-2-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6632-23-1 |

|---|---|

Molecular Formula |

C10H10N2O5 |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

5-acetamido-4-methyl-2-nitrobenzoic acid |

InChI |

InChI=1S/C10H10N2O5/c1-5-3-9(12(16)17)7(10(14)15)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) |

InChI Key |

IGZVJBLUWSNLCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Electrophilic Aromatic Nitration

The introduction of a nitro (-NO₂) group onto the aromatic ring is a fundamental step. Traditional methods are often effective but lack sustainability.

Traditional Method (Mixed Acid Nitration): The most common method for aromatic nitration involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rushim.rutruman.edu In this process, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com While effective, this method suffers from poor atom economy and significant environmental drawbacks. rsc.org Large quantities of sulfuric acid are required, which are not incorporated into the final product and result in a substantial stream of hazardous and corrosive acidic waste that is difficult to recycle. rsc.orgrsc.org

Sustainable Alternatives: Green chemistry principles have driven the development of more sustainable nitration protocols. These methods focus on replacing the mixed-acid system with more environmentally benign alternatives:

Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) has been explored as an effective and eco-friendly nitrating agent. It can be used in nearly stoichiometric amounts, which significantly reduces acidic waste compared to traditional methods. nih.gov

Catalytic Systems: The use of solid acid catalysts, such as zeolites, can replace liquid sulfuric acid. researchgate.net This approach simplifies the process by allowing for easy catalyst separation and regeneration, thereby minimizing waste.

Milder Reaction Conditions: A process for the synthesis of the related isomer, 5-methyl-2-nitrobenzoic acid, utilizes a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O). This method is presented as an environmentally friendly process due to its high selectivity, which simplifies purification and reduces by-products. researchgate.netresearchgate.net

Table 1: Comparison of Aromatic Nitration Methodologies This table is interactive. Click on headers to sort.

| Method | Reagents & Conditions | By-products / Waste | Atom Economy & Sustainability Remarks |

|---|---|---|---|

| Mixed Acid Nitration | Ar-H + HNO₃ + H₂SO₄ | H₂O, large vol. of spent H₂SO₄ | Low atom economy; generates significant hazardous acid waste. rsc.orgrsc.org |

| Dinitrogen Pentoxide | Ar-H + N₂O₅ | HNO₃ | Higher atom economy; reduces the volume of corrosive waste. nih.gov |

| Catalytic Nitration | Ar-H + Nitrating Agent + Solid Catalyst (e.g., Zeolite) | Varies with agent | Improved sustainability; catalyst can be recovered and reused, minimizing waste. researchgate.net |

| HNO₃/Acetic Anhydride | Ar-H + HNO₃/Ac₂O | Acetic Acid, H₂O | Considered a greener process due to high regioselectivity and milder conditions. researchgate.net |

N Acetylation of Aromatic Amines

The formation of the acetamido (-NHCOCH₃) group typically involves the acylation of a corresponding amino (-NH₂) precursor. The choice of the acetylating agent is paramount for maximizing atom economy.

Traditional Reagents:

Acetyl Chloride (CH₃COCl): While highly reactive, acetyl chloride has poor atom economy. In the reaction with an amine, a significant portion of its molecular weight is lost as hydrochloric acid (HCl), a corrosive by-product. nih.gov

Acetic Anhydride (B1165640) ((CH₃CO)₂O): This reagent offers a substantial improvement in atom economy. It reacts with an amine to yield the desired amide and acetic acid, a less hazardous and potentially reusable by-product. nih.govsemanticscholar.org

Catalyst-Free and Solvent-Free Conditions: Efficient N-acylation of various amines has been achieved using acetic anhydride without any catalyst or solvent. These methods offer advantages such as high yields, short reaction times, and simple work-up procedures, making them highly eco-friendly. orientjchem.org

Aqueous Medium: Performing the acylation in water instead of volatile organic solvents is a key principle of green chemistry. semanticscholar.org Methods have been developed for the chemoselective acylation of amines using anhydrides in an aqueous medium with sodium bicarbonate, which neutralizes the acidic by-product. semanticscholar.org The resulting effluent is innocuous. semanticscholar.org

Table 2: Atom Economy Comparison for N-Acetylation of an Aromatic Amine (Ar-NH₂) This table is interactive. Click on headers to sort.

| Acetylating Agent | Reaction Equation | By-product | Theoretical Atom Economy* | Sustainability Remarks |

|---|---|---|---|---|

| Acetyl Chloride | Ar-NH₂ + CH₃COCl → Ar-NHCOCH₃ + HCl | Hydrochloric Acid (HCl) | ~54.8% | Poor atom economy; generates a corrosive by-product. nih.gov |

| Acetic Anhydride | Ar-NH₂ + (CH₃CO)₂O → Ar-NHCOCH₃ + CH₃COOH | Acetic Acid (CH₃COOH) | ~70.5% | Good atom economy; produces a less hazardous and potentially valuable by-product. semanticscholar.org |

| Acetic Acid | Ar-NH₂ + CH₃COOH ⇌ Ar-NHCOCH₃ + H₂O | Water (H₂O) | ~87.0% | Excellent atom economy, but the reaction is an equilibrium and often requires catalysts and removal of water to proceed efficiently. researchgate.net |

*Theoretical atom economy calculated for the formation of acetanilide (B955) (C₈H₉NO) from aniline (B41778) (C₆H₇N) as a representative aromatic amine.

Reactivity Profiles and Mechanistic Investigations of 5 Acetamido 4 Methyl 2 Nitrobenzoic Acid

Chemical Transformations of Nitro and Acetamido Moieties

The nitro and acetamido groups are key sites of chemical reactivity in 5-Acetamido-4-methyl-2-nitrobenzoic acid, susceptible to reduction and hydrolysis, respectively. These transformations offer pathways to synthesize a variety of derivatives with different electronic and steric properties.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. researchgate.netrsc.org Common reducing agents include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is also highly effective. rsc.orgcsbsju.edu

The general reaction for the reduction of the nitro group in this compound to form 2,5-diamino-4-methylbenzoic acid is as follows:

Reaction Scheme: this compound + Reducing Agent → 5-Acetamido-2-amino-4-methylbenzoic acid

The choice of reducing agent can be critical to avoid the reduction of other functional groups. For instance, while lithium aluminum hydride (LiAlH₄) can reduce nitro groups, it is generally not used for producing anilines from nitroaromatics as it can lead to the formation of azo compounds. rsc.org

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Selectivity |

|---|---|---|

| Sn, HCl | Acidic | Good for aromatic nitro groups |

| Fe, HCl | Acidic | Often used in industrial processes |

| H₂, Pd/C | Neutral | High efficiency, can sometimes affect other groups |

| Na₂S₂O₄ | Aqueous | Mild reducing agent |

| Zn, NH₄Cl | Neutral | Can be selective for the nitro group |

The acetamido group (an amide) can undergo hydrolysis to yield the corresponding amine and acetic acid. This reaction is typically catalyzed by either acid or base. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reaction Scheme (Acid-Catalyzed Hydrolysis): this compound + H₃O⁺ → 5-Amino-4-methyl-2-nitrobenzoic acid + Acetic Acid

The rate of hydrolysis is dependent on the electronic properties of the substituents on the aromatic ring. A study on the alkaline hydrolysis of para-substituted acetanilides demonstrated that electron-withdrawing groups increase the rate of hydrolysis, while electron-donating groups decrease it. This is because electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon.

Table 2: Relative Rate Constants for Alkaline Hydrolysis of p-Substituted Acetanilides at 25°C

| Substituent (R) in p-R-C₆H₄NHCOCH₃ | Relative Rate Constant (k_rel) |

|---|---|

| NH₂ | 0.16 |

| OCH₃ | 0.50 |

| CH₃ | 0.67 |

| H | 1.00 |

| CHO | 11.2 |

| COCH₃ | 13.5 |

| NO₂ | 31.6 |

Data derived from a study on the alkaline hydrolysis of acetanilide (B955) derivatives. researchgate.net

Derivatization of the acetamido group can also be achieved through various reactions, such as N-alkylation or N-acylation, after deprotonation with a suitable base.

Aromatic Reactivity and Substitution Patterns

The benzene (B151609) ring of this compound is polysubstituted, and its reactivity towards electrophilic and nucleophilic aromatic substitution is determined by the directing and activating/deactivating effects of the existing substituents.

-NO₂ (Nitro group): Strongly deactivating and a meta-director.

-COOH (Carboxylic acid group): Deactivating and a meta-director.

-NHCOCH₃ (Acetamido group): Activating and an ortho-, para-director.

-CH₃ (Methyl group): Activating and an ortho-, para-director.

The positions on the ring are C1-COOH, C2-NO₂, C3-H, C4-CH₃, C5-NHCOCH₃, and C6-H. The two available positions for substitution are C3 and C6.

The directing effects of the substituents are as follows:

The acetamido group at C5 directs ortho (to C6) and para (to C2, which is already substituted).

The methyl group at C4 directs ortho (to C3 and C5, with C5 substituted) and para (to C1, which is substituted).

The nitro group at C2 directs meta (to C4 and C6, with C4 substituted).

The carboxylic acid group at C1 directs meta (to C3 and C5, with C5 substituted).

Considering these effects, the most likely positions for electrophilic attack are C3 and C6. The activating acetamido and methyl groups will strongly favor substitution at these positions, while the deactivating nitro and carboxylic acid groups will disfavor it. The acetamido group is a stronger activating group than the methyl group, and its ortho-directing effect towards the less sterically hindered C6 position would be significant. The methyl group's ortho-directing effect towards C3 would also be a contributing factor. The meta-directing effects of the deactivating groups also align with substitution at C3 (meta to COOH) and C6 (meta to NO₂). Therefore, a mixture of products substituted at the C3 and C6 positions would be expected, with the relative yields depending on the specific electrophile and reaction conditions.

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. wikipedia.org

In this compound, the nitro group at the C2 position is a powerful electron-withdrawing group. This makes the ring electron-deficient and susceptible to nucleophilic attack. While there isn't a conventional leaving group like a halide on the ring, under certain conditions, the nitro group itself can act as a leaving group, although this is less common. If a good leaving group were present at the C1, C3, or C5 position, SₙAr would be more plausible. For instance, if the carboxylic acid group were replaced by a halogen, the ortho-nitro group would strongly activate the ring towards nucleophilic substitution at that position.

The mechanism of SₙAr involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed, and the presence of the nitro group is key to this stabilization.

Kinetic and Thermodynamic Analyses of Key Reactions

For the reduction of the nitro group , the reaction rate is influenced by factors such as the catalyst, solvent, temperature, and the electronic effects of the substituents. researchgate.net As mentioned, electron-withdrawing groups generally accelerate this reaction. A quantitative analysis of these effects could be achieved using a Hammett plot, which correlates reaction rates with substituent constants (σ). For the reduction of substituted nitrobenzenes, a positive rho (ρ) value would be expected, indicating that the reaction is favored by electron-withdrawing substituents.

For the hydrolysis of the acetamido group , kinetic studies on substituted acetanilides have shown a clear dependence on the electronic nature of the substituents. researchgate.netrsc.org The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), would provide information about the transition state of the reaction. For amide hydrolysis, the formation of a tetrahedral intermediate is often the rate-determining step. The electronic effects of the substituents on the stability of this intermediate would be reflected in the activation energy of the reaction.

Thermodynamically, both the reduction of the nitro group and the hydrolysis of the acetamido group are generally exergonic processes, leading to more stable products. The precise Gibbs free energy change (ΔG) for these reactions would depend on the specific reagents and conditions employed. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model these reactions and calculate their kinetic and thermodynamic parameters in the absence of experimental data.

Investigating Reaction Pathways and Intermediate Formation

Detailed mechanistic studies and the isolation or spectroscopic identification of intermediates for reactions involving this compound are not extensively documented in publicly available scientific literature. However, based on the reactivity of its constituent functional groups—the carboxylic acid, the acetamido group, and the nitro group—several potential reaction pathways can be proposed. The investigation of these pathways would be crucial for understanding the compound's chemical behavior and for its application in synthetic chemistry.

Key reactive sites on this compound include the aromatic ring, which is susceptible to electrophilic and nucleophilic substitution, the carboxylic acid group, which can undergo esterification and amidation, the amide linkage of the acetamido group, which can be hydrolyzed, and the nitro group, which is readily reduced.

Hydrolysis of the Acetamido Group:

Under acidic or basic conditions, the acetamido group can be hydrolyzed to yield 5-amino-4-methyl-2-nitrobenzoic acid. Mechanistic investigations of similar N-aryl acetamides suggest that acid-catalyzed hydrolysis likely proceeds through a pathway involving protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This forms a tetrahedral intermediate which subsequently collapses, eliminating acetic acid and yielding the corresponding anilinium ion.

Interactive Data Table: Plausible Intermediates in Acid-Catalyzed Hydrolysis

| Intermediate | Proposed Structure | Role in Pathway |

| Protonated Amide | 5-(N-acetylammonio)-4-methyl-2-nitrobenzoic acid | Activation of the carbonyl group towards nucleophilic attack |

| Tetrahedral Intermediate | 5-(1,1-dihydroxyethylamino)-4-methyl-2-nitrobenzoic acid | Key intermediate formed by the addition of water |

| Anilinium Ion | 5-amino-4-methyl-2-nitrobenzoic acid hydrochloride | Product of the collapse of the tetrahedral intermediate |

Note: The structures and roles are proposed based on established mechanisms for analogous compounds and require experimental verification for this compound.

Reduction of the Nitro Group:

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. The reduction of aromatic nitro compounds typically proceeds through a series of intermediates. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C).

The pathway for the reduction of the nitro group is generally accepted to involve the following stages:

Nitro to Nitroso: The initial two-electron reduction of the nitro group forms a nitroso intermediate.

Nitroso to Hydroxylamine (B1172632): A further two-electron reduction of the nitroso group yields a hydroxylamine intermediate.

Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine results in the formation of the primary amine.

Interactive Data Table: Potential Intermediates in Nitro Group Reduction

| Intermediate | Proposed Structure | Method of Detection/Characterization |

| Nitroso Compound | 5-acetamido-4-methyl-2-nitrosobenzoic acid | Often transient and difficult to isolate; may be detected by spectroscopic methods like UV-Vis or NMR under controlled reduction conditions. |

| Hydroxylamine | 5-acetamido-2-(hydroxyamino)-4-methylbenzoic acid | Can sometimes be isolated with mild reducing agents or detected as a stable intermediate. Characterization would involve NMR, IR, and mass spectrometry. |

Note: The specific intermediates and their stability for this compound would need to be confirmed through dedicated mechanistic studies.

Further research, including kinetic studies, isotopic labeling experiments, and the use of advanced spectroscopic techniques, would be necessary to fully elucidate the specific reaction pathways and characterize the intermediates involved in the reactions of this compound. Such investigations would provide valuable insights into its reactivity and guide its use in the synthesis of more complex molecules.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Acetamido-4-methyl-2-nitrobenzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are crucial for assigning the specific placement of substituents on the aromatic ring.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two singlets for the two aromatic protons, a consequence of their isolated positions on the benzene (B151609) ring. The acetamido group would present a singlet for the methyl protons and a broader singlet for the amide (NH) proton. The methyl group attached to the aromatic ring would also appear as a singlet. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. It is anticipated to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. This includes six signals for the aromatic carbons, one for the carboxylic acid carbon, one for the amide carbonyl carbon, and one for the methyl carbon of the acetamido group, and one for the methyl group on the ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (nitro, acetamido, methyl, and carboxyl groups).

A predictive analysis based on the closely related compound, methyl 4-acetamido-5-methyl-2-nitrobenzoate, can provide estimated chemical shifts. The presence of the methyl ester in this analog would slightly alter the chemical shifts compared to the free carboxylic acid, particularly for the carboxylic carbon and the adjacent aromatic carbon.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | Singlet | ~125-130 |

| H-6 | Singlet | ~135-140 |

| -COOH | Broad Singlet | ~165-170 |

| -NHCOCH₃ | Singlet (NH), Singlet (CH₃) | ~168-172 (C=O), ~23-26 (CH₃) |

| Ar-CH₃ | Singlet | ~18-22 |

| C-1 (C-COOH) | - | ~130-135 |

| C-2 (C-NO₂) | - | ~145-150 |

| C-4 (C-CH₃) | - | ~135-140 |

| C-5 (C-NHAc) | - | ~140-145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To confirm the structural assignments and establish connectivity between atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be of limited use for the aromatic protons as they are expected to be singlets with no vicinal coupling partners. However, it could show correlations if there were any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. An HSQC spectrum would definitively link the proton signals of the aromatic hydrogens and the methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the aromatic proton at the H-6 position would be expected to show correlations to the carbons of the carboxylic acid group (C-1), the nitro-substituted carbon (C-2), and the acetamido-substituted carbon (C-5). Similarly, the methyl protons of the acetamido group would show a correlation to the amide carbonyl carbon, and the aromatic methyl protons would correlate with the adjacent aromatic carbons (C-3, C-4, and C-5). These correlations are instrumental in confirming the substitution pattern on the benzene ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the carboxylic acid, nitro, and acetamido groups.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| C=O stretch | 1700-1725 | |

| Nitro Group | Asymmetric N-O stretch | 1515-1560 |

| Symmetric N-O stretch | 1345-1385 | |

| Acetamido Group | N-H stretch | 3250-3400 |

| C=O stretch (Amide I) | 1630-1680 | |

| N-H bend (Amide II) | 1515-1570 | |

| Aromatic Ring | C-H stretch | ~3000-3100 |

| C=C stretch | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the aromatic ring with multiple chromophoric and auxochromic groups (nitro, carboxyl, acetamido) is expected to result in characteristic absorption maxima in the UV region. The nitro group, in particular, is a strong chromophore that will significantly influence the absorption spectrum.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although it might be weak. The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and the nitro group (NO₂), as well as cleavage of the acetamido and carboxylic acid groups.

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecular ion peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound.

For analysis by gas chromatography-mass spectrometry (GC-MS), which often requires volatile and thermally stable compounds, derivatization of the carboxylic acid group is typically necessary. Common derivatization strategies include:

Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester. This is a common method to increase volatility.

Silylation: Reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) ester.

These derivatization techniques improve the chromatographic properties of the analyte and can also influence the fragmentation patterns observed in the mass spectrum, sometimes leading to more informative fragmentation for structural elucidation. For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary, but it can be employed to enhance ionization efficiency.

X-ray Crystallography and Solid-State Analysis

Following an extensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound has been found in the public domain. Consequently, a detailed analysis of its molecular geometry, intermolecular interactions, and supramolecular assembly based on experimental crystallographic data cannot be provided at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. It provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the compound's chemical behavior and physical properties. Furthermore, this technique allows for the detailed characterization of non-covalent interactions, such as hydrogen bonds, which govern how molecules arrange themselves in the solid state, leading to the formation of complex supramolecular architectures.

While crystallographic studies have been conducted on structurally related compounds, such as various isomers of methyl-nitrobenzoic acid, these findings are not directly applicable to this compound. The specific placement of the acetamido, methyl, and nitro functional groups on the benzoic acid backbone will uniquely influence its crystal packing and hydrogen bonding motifs.

Therefore, the following subsections, which were intended to detail the specific crystallographic parameters of this compound, remain unwritten pending the future availability of experimental data.

Single Crystal X-ray Diffraction for Molecular Geometry

This section would have presented a detailed table of bond lengths and angles for this compound, derived from single-crystal X-ray diffraction data. The discussion would have focused on the planarity of the benzene ring, the orientation of the substituent groups, and any steric hindrances influencing the molecular conformation.

Theoretical and Computational Chemistry of 5 Acetamido 4 Methyl 2 Nitrobenzoic Acid

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of atoms within a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which is a simpler quantity. For molecules like 5-Acetamido-4-methyl-2-nitrobenzoic acid, DFT is employed to perform geometry optimization, where the lowest energy arrangement of atoms is determined. This provides crucial information on bond lengths, bond angles, and dihedral angles.

For instance, studies on related molecules like 4-methyl-3-nitrobenzoic acid have utilized DFT with basis sets such as B3LYP/6-311++G to compute their optimized geometries. researchgate.net Such calculations can reveal how the substituent groups—acetamido, methyl, and nitro groups—influence the geometry of the benzene (B151609) ring. researchgate.net The interplay of electronic effects (resonance and induction) from these groups dictates the final, most stable structure.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations on a Related Compound (4-Methyl-3-nitrobenzoic acid) Note: This data is for a related isomer and is presented for illustrative purposes.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | 118 - 121 |

| C-N (nitro) | ~1.48 | - |

| N-O (nitro) | ~1.22 | ~123 |

| C-C (methyl) | ~1.51 | - |

| C-C (carboxyl) | ~1.50 | - |

| C=O (carboxyl) | ~1.21 | ~125 |

| C-O (carboxyl) | ~1.35 | ~115 |

Data is generalized from typical DFT outputs for similar molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic compounds with electron-withdrawing groups (like the nitro group) and electron-donating groups (like the acetamido and methyl groups), the distribution and energies of these orbitals are of significant interest. stackexchange.com FMO analysis can indicate which parts of the this compound molecule are most susceptible to nucleophilic or electrophilic attack. In similar molecules, the HOMO is often distributed over the benzene ring and the electron-donating groups, while the LUMO is frequently localized on the electron-withdrawing nitro group. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies from a Computational Study Note: These values are hypothetical and for illustrative purposes, as specific data for the target molecule is not available.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govajchem-a.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions.

For a molecule like this compound, MD simulations could be used to explore the rotational freedom around the single bonds connecting the substituent groups to the benzene ring. This is particularly relevant for the carboxylic acid and acetamido groups, whose orientation can significantly affect the molecule's properties and its interactions with other molecules. The simulations can reveal the most populated conformations in a given environment (e.g., in a solvent) and the energy barriers between different conformational states.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, computational methods could be used to predict the pathways of various reactions, such as its synthesis or degradation. DFT calculations are commonly employed to locate the geometries of transition states and compute their energies. nih.gov This information allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For example, theoretical studies could model the esterification of the carboxylic acid group or the hydrolysis of the acetamido group, providing insights into the most favorable reaction conditions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net It provides a clear and intuitive way to understand the charge distribution and predict the reactive behavior of a molecule. The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, as well as the carbonyl oxygen of the acetamido group. These regions would be the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid group and the hydrogen atom of the N-H bond in the acetamido group, indicating their acidic nature and potential for hydrogen bond donation. Such an analysis is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.

Derivatization Strategies and Synthesis of Novel Analogs of 5 Acetamido 4 Methyl 2 Nitrobenzoic Acid

Synthesis of Substituted Amide Derivatives

The carboxylic acid functionality of 5-acetamido-4-methyl-2-nitrobenzoic acid is a prime target for the synthesis of substituted amide derivatives. This transformation is typically achieved through the activation of the carboxyl group, followed by reaction with a primary or secondary amine.

A common method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished by treating the starting material with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the direct formation of the amide bond without the need to isolate the acyl chloride intermediate. A variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and suppress side reactions.

The general scheme for the synthesis of substituted amide derivatives is presented below:

Table 1: Examples of Reagents for Amide Synthesis from this compound

| Reagent Class | Specific Reagent(s) | Role in Reaction |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a reactive acyl chloride. |

| Peptide Coupling Reagents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates the direct formation of the amide bond. |

| Coupling Additives | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | Enhances reaction efficiency and minimizes side products. |

| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes acidic byproducts. |

The selection of the amine component is vast, allowing for the introduction of a wide range of functional groups and structural motifs. This can include aliphatic, aromatic, and heterocyclic amines, each imparting unique properties to the final amide derivative. The resulting library of N-substituted benzamides can then be screened for various chemical and biological activities.

Transformations Involving the Carboxyl Group

Beyond the formation of amides, the carboxyl group of this compound can undergo a variety of other transformations to yield a range of derivatives. These reactions expand the synthetic utility of the parent compound and provide access to analogs with different physicochemical properties.

One of the most common transformations is esterification . The reaction of this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, yields the corresponding ester. msu.edu The choice of alcohol determines the nature of the ester group, which can range from simple alkyl esters to more complex structures. For instance, reaction with methanol (B129727) would yield methyl 5-acetamido-4-methyl-2-nitrobenzoate. Alternatively, reaction with a halogenating agent like thionyl chloride followed by the addition of an alcohol provides another route to ester formation. nih.gov

The carboxyl group can also be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting (5-acetamido-4-methyl-2-nitrophenyl)methanol is a valuable intermediate for further synthetic modifications. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. msu.edu

Another transformation is the conversion of the carboxylic acid to an acyl halide , as discussed in the context of amide synthesis. These reactive intermediates can be used to form not only amides but also esters and other acyl derivatives.

Table 2: Summary of Carboxyl Group Transformations

| Transformation | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or SOCl₂ then Alcohol | Ester |

| Reduction | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Primary Alcohol |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl Halide |

These transformations of the carboxyl group significantly broaden the range of accessible derivatives from this compound, providing a platform for the development of new chemical entities.

Development of Polyfunctionalized Aromatic Systems for Chemical Research

This compound serves as a highly functionalized aromatic building block for the synthesis of more complex molecular architectures. The existing substituents on the benzene (B151609) ring can be chemically manipulated to introduce new functional groups, leading to the creation of polyfunctionalized aromatic systems with potential applications in various areas of chemical research, including materials science and medicinal chemistry.

The nitro group is a particularly versatile handle for further functionalization. It can be reduced to an amino group using a variety of reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). The resulting 5-acetamido-2-amino-4-methylbenzoic acid is a key intermediate for the synthesis of various heterocyclic systems. For example, the newly formed amino group can be diazotized and subsequently replaced with a wide range of substituents through Sandmeyer or related reactions.

Furthermore, the amino and carboxylic acid groups can be used to construct fused heterocyclic rings. For instance, condensation reactions with appropriate reagents can lead to the formation of benzoxazinones or other related heterocyclic scaffolds.

The acetamido group can also be hydrolyzed back to an amino group under acidic or basic conditions, providing another site for modification. This allows for differential functionalization of the two amino groups in the resulting diamine derivative.

The strategic manipulation of the functional groups on the aromatic ring of this compound allows for the rational design and synthesis of complex, polyfunctionalized molecules with tailored electronic and steric properties.

Synthesis of Structural Isomers and Related Benzoic Acid Derivatives

The synthesis of structural isomers and related benzoic acid derivatives is crucial for understanding structure-activity relationships in various chemical and biological contexts. By systematically altering the substitution pattern on the aromatic ring, researchers can probe the influence of substituent position on the properties of the molecule.

For example, a structural isomer of the title compound is 4-acetamido-2-methyl-5-nitrobenzoic acid. The synthesis of such isomers typically starts from a different substituted toluene (B28343) or benzoic acid precursor. The synthetic route would involve a sequence of nitration, acetylation, and oxidation reactions, with the order of these steps being critical to achieving the desired substitution pattern.

The synthesis of related benzoic acid derivatives can involve the modification of the existing substituents. For instance, the methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions, leading to the formation of a dicarboxylic acid derivative. Conversely, the acetamido group can be de-acetylated to the corresponding amine, which can then be further modified.

A patent describes the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene using dilute nitric acid as the oxidant in the presence of a free radical initiator and a phase transfer catalyst. google.com This highlights a method for the synthesis of a related nitrobenzoic acid derivative.

The ability to synthesize a range of structural isomers and related derivatives is essential for developing a comprehensive understanding of the chemical space around the this compound scaffold.

Applications of 5 Acetamido 4 Methyl 2 Nitrobenzoic Acid As a Chemical Intermediate and Building Block

Utility in the Synthesis of Complex Organic Frameworks

While direct experimental evidence for the integration of 5-acetamido-4-methyl-2-nitrobenzoic acid into complex organic frameworks is not extensively documented in current literature, the principles of crystal engineering and the known reactivity of its constituent functional groups strongly support its potential as a versatile organic linker. Substituted benzoic acids are fundamental building blocks in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked by organic molecules. rsc.orgrsc.orgresearchgate.netresearchgate.net

The carboxylate group of this compound can coordinate with metal centers, forming the primary structure of the framework. The other functional groups—the nitro (-NO2) and acetamido (-NHCOCH3)—can then decorate the pores of the resulting framework. These groups are not inert; the electron-withdrawing nitro group can enhance the Lewis acidity of the framework, which is beneficial for catalytic applications, and can influence gas adsorption properties. nih.govresearchgate.net The acetamido group provides a site for hydrogen bonding, which can stabilize the framework and influence its interactions with guest molecules. researchgate.net The design of MOFs often involves the strategic selection of ligands with specific functionalities to tune the properties of the final material for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Table 1: Examples of Substituted Benzoic Acids as Linkers in MOFs

| Benzoic Acid Derivative | Functional Groups | Resulting MOF Property/Application | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid | -COOH, -OH | Catalyst for ring-opening polymerization. | rsc.org |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | -COOH, -NO2, Pyridyl-N | Photoluminescence, selective CO2 gas adsorption. | nih.gov |

| 1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy) | -COOH (x4), Pyrene core | Fluorescent sensing of small guest molecules. | rsc.org |

| 1,4-Benzenedicarboxylic acid | -COOH (x2) | High thermal stability, potential fluorescent probe. | researchgate.net |

Role in the Preparation of Specialty Chemicals for Industrial Applications

This compound serves as an organic building block for the synthesis of more complex molecules. indiamart.commedchemexpress.com While specific large-scale industrial products derived directly from this compound are not widely reported, its structural analogues, such as other nitrobenzoic and aminobenzoic acids, are crucial intermediates in several industries. wikipedia.orgresearchgate.net For instance, 4-nitrobenzoic acid is a key precursor for 4-aminobenzoic acid, which is used to synthesize dyes and the anesthetic procaine (B135). wikipedia.org Similarly, other benzoic acid derivatives are precursors for agrochemicals, polymers, and pharmaceuticals. researchgate.netresearchgate.net

The reactivity of this compound is endowed by its functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions (e.g., diazotization, acylation) to build molecular complexity. The carboxylic acid can be converted to esters, amides, or acid chlorides. This inherent functionality makes it a useful starting material for synthesizing target molecules with specific properties for the pharmaceutical, dye, or materials science industries.

Table 2: Industrial Applications of Related Benzoic Acid Derivatives

| Benzoic Acid Derivative | Key Application | Industry | Reference |

|---|---|---|---|

| 4-Nitrobenzoic acid | Precursor to procaine (anesthetic) | Pharmaceutical | wikipedia.org |

| 3-Nitrobenzoic acid | Precursor to dyes | Chemical/Dye | wikipedia.org |

| p-Aminobenzoic acid (PABA) | UVB filter, cross-linking agent | Cosmetics, Polymers | researchgate.net |

| 2-Methyl-4-nitrobenzoic acid | Intermediate for Tolvaptan (V2 receptor antagonist) | Pharmaceutical | google.com |

Integration into Multicomponent Reactions (MCRs) for Chemical Library Synthesis

There is a lack of specific literature detailing the use of this compound in multicomponent reactions (MCRs). However, its structure, containing a carboxylic acid group, makes it a prime candidate for such reactions. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all reactants, offering a highly efficient route to molecular diversity. baranlab.org

The Passerini and Ugi reactions are prominent examples of MCRs that utilize a carboxylic acid component. walisongo.ac.idorganic-chemistry.org

Passerini Three-Component Reaction (P-3CR): Involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org

Ugi Four-Component Reaction (U-4CR): Involves a carboxylic acid, an aldehyde or ketone, an isocyanide, and a primary amine to form a bis-amide.

By employing this compound as the carboxylic acid component in these reactions, chemists can rapidly generate a library of complex molecules. The substituents on the aromatic ring (acetamido, methyl, and nitro groups) would be incorporated into the final products, allowing for the systematic exploration of structure-activity relationships, a crucial process in drug discovery and materials science. The strength of the aromatic acid can influence the reaction yield. nih.gov

Table 3: Hypothetical Passerini Reaction Components and Product

| Reactant Type | Example Compound | Role in Reaction |

|---|---|---|

| Carboxylic Acid | This compound | Provides the acyl group |

| Aldehyde | Benzaldehyde | Provides the carbonyl carbon and substituent |

| Isocyanide | tert-Butyl isocyanide | Provides the carbamide nitrogen and substituent |

| ↓ Passerini Reaction ↓ | ||

| Product Type | α-Acyloxy carboxamide |

Studies on Solid Solution Formation with Related Organic Compounds

Specific studies focusing on the formation of solid solutions or cocrystals involving this compound have not been identified in the surveyed literature. Nevertheless, the study of multi-component crystalline systems, such as cocrystals, eutectics, and solid solutions, is an active area of research, particularly for benzoic acid and its derivatives. nih.govacs.org

The formation of these solid-state structures is governed by intermolecular interactions, primarily hydrogen bonding. acs.orgacs.org The carboxylic acid group is a strong hydrogen bond donor and acceptor and typically forms a robust dimer synthon with itself. The formation of a cocrystal with another molecule (a coformer) requires the disruption of this homodimer and the establishment of new, energetically favorable hydrogen bonds between the acid and the coformer. acs.orgrsc.org

Studies on related systems have shown that the presence and position of other functional groups on the benzoic acid ring are critical in determining the outcome of a cocrystallization experiment. nih.gov For example, hydroxyl-substituted benzoic acids readily form cocrystals, whereas unsubstituted benzoic acid often forms eutectics. nih.gov The acetamido and nitro groups in this compound provide additional sites for hydrogen bonding, making it a theoretically interesting candidate for cocrystal screening studies with other organic compounds, such as N-containing bases. rsc.orgresearchgate.net

Table 4: Solid-State Outcomes for Combinations of Benzoic Acid Derivatives

| Benzoic Acid Derivative | Coformer | Observed Outcome | Governing Factor | Reference |

|---|---|---|---|---|

| Benzoic acid | Cyclic imides | Eutectic | Supramolecular incompatibility | nih.gov |

| 4-Hydroxybenzoic acid | Cyclic imides | Cocrystal | Additional H-bonding from -OH group | nih.gov |

| Benzoic acid | Monofluorobenzoic acids | Solid Solution | Structural similarity | acs.org |

| Benzoic acid | Pentafluorobenzoic acid | Cocrystal | Distinct intermolecular interactions | acs.org |

| Salicylic acid | Benzamide | Cocrystal | Stronger acid...amide interaction | acs.org |

Future Directions and Emerging Research Avenues in the Chemistry of 5 Acetamido 4 Methyl 2 Nitrobenzoic Acid

Exploration of Novel Catalytic Systems for Efficient Synthesis8.2. Advanced Spectroscopic and In Situ Mechanistic Probes for Reaction Monitoring8.3. Development of Innovative Synthetic Methodologies Adhering to Green Chemistry Principles8.4. Expanding the Scope of Non-Biological Chemical Applications and Materials Science.

Until research on "5-Acetamido-4-methyl-2-nitrobenzoic acid" is conducted and published, any discussion on its future research directions would be purely speculative and not based on scientific evidence.

Q & A

Q. What are the recommended protocols for synthesizing 5-Acetamido-4-methyl-2-nitrobenzoic acid with high purity?

Methodological Answer: Synthesis typically involves multi-step nitro-group functionalization and acetylation reactions. Key steps include:

- Nitro-group introduction : Use controlled nitration conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Monitor temperature (0–5°C) to prevent side reactions .

- Acetylation : React the intermediate with acetic anhydride in the presence of a catalyst (e.g., pyridine) at 60–80°C for 2–4 hours .

- Purification : Employ recrystallization using ethanol/water mixtures, followed by HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Short-term storage : Keep in airtight containers at 4°C with desiccants (silica gel) to prevent hydrolysis of the acetamido group .

- Long-term stability : Avoid prolonged exposure to light (UV degradation) and temperatures >25°C. Degradation products (e.g., free amine or nitro-reduced analogs) can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles. Use fume hoods for weighing or handling powders to avoid inhalation .

- Emergency measures :

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the nitro and acetamido groups?

Methodological Answer:

- Competitive reactivity analysis : Use DFT calculations (B3LYP/6-31G*) to compare electron densities at the nitro (electron-withdrawing) and acetamido (electron-donating) groups. Experimental validation via electrophilic substitution reactions (e.g., bromination) can clarify dominant reaction pathways .

- Kinetic studies : Monitor reaction rates under varying pH (2–10) to assess hydrolysis susceptibility of the acetamido group .

Q. What experimental designs are optimal for comparative analysis with structural analogs (e.g., 5-Amino-2-nitrobenzoic acid)?

Methodological Answer:

-

Factorial Design : Test variables (temperature, solvent polarity, catalyst loading) to compare solubility and reactivity. For example:

Variable Level 1 Level 2 Response (Yield %) Temperature (°C) 25 50 78 vs. 65 Solvent DMSO EtOH 82 vs. 70 Results can identify solvent-dependent steric effects from the methyl group .

Q. How can researchers investigate degradation pathways under oxidative or reductive conditions?

Methodological Answer:

Q. What computational tools predict interactions of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 (PDB ID: 1TQN). Key interactions:

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD >2 Å suggests weak binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.